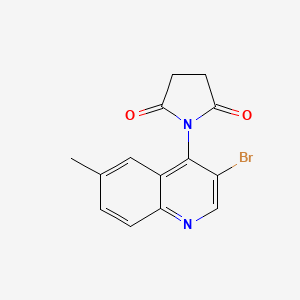
2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Übersicht
Beschreibung
The compound “2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is an organic compound containing a benzyloxy group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and a benzonitrile group. These groups are common in organic chemistry and are often used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these groups around the benzene ring. The benzyloxy and tetramethyl-1,3,2-dioxaborolan-2-yl groups are likely to be electron-donating groups, while the nitrile group is an electron-withdrawing group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Some general properties can be inferred from the groups present, but without specific data, these would only be estimates .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Studies : Qing-mei Wu et al. (2021) reported the synthesis and characterization, including crystal structure, of compounds similar to 2-(Benzyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. The study detailed the vibrational properties and molecular structure optimization using Density Functional Theory (DFT) and Time-Dependent DFT calculations, comparing them with X-ray diffraction data. These methods provide insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals of the compounds, highlighting their structural uniqueness and potential applications in materials science and chemistry (Qing-mei Wu et al., 2021).
Application in Fluorescence Probes and Sensors
- Detection of Benzoyl Peroxide and Hydrogen Peroxide : Xinwei Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe based on the arylboronate motif for detecting benzoyl peroxide (BPO) in real samples and fluorescence imaging in living cells and zebrafish. The probe's sensitivity and selectivity toward BPO over other substances demonstrate its potential for quantitative detection and biological applications, indicating the versatility of compounds like this compound in creating sensitive diagnostic tools (Xinwei Tian et al., 2017).
Boronate-Based Probes for Biochemical Detection
- Hydrogen Peroxide Detection : Emma V Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide, showcasing how variations in molecular design affect fluorescence response. This study underscores the potential of boron-containing compounds in developing sensitive and selective sensors for biochemical applications, including oxidative stress markers in biological systems (Emma V Lampard et al., 2018).
Palladium-Catalyzed Synthesis Applications
- Palladium-Catalyzed Borylation : J. Takagi and T. Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via Pd-catalyzed borylation, presenting a method that is notably effective for arylbromides bearing sulfonyl groups. This research highlights the compound's role in facilitating efficient borylation reactions, a crucial step in many organic synthesis protocols (J. Takagi & T. Yamakawa, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenylmethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(13-22)18(12-17)23-14-15-8-6-5-7-9-15/h5-12H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEUNLVOYPZMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


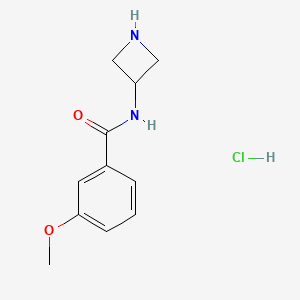
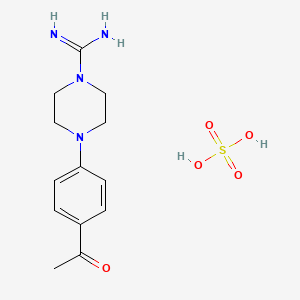
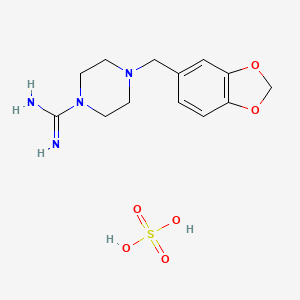
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)
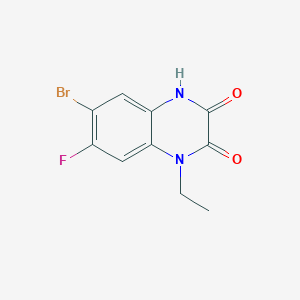
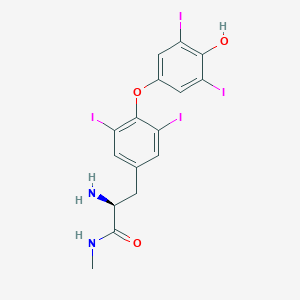
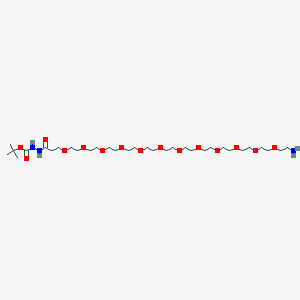
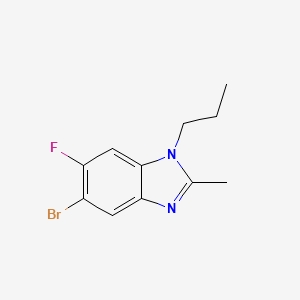
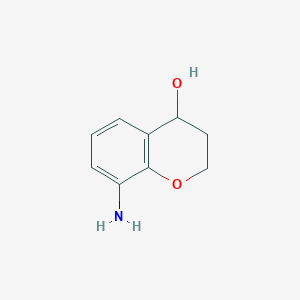
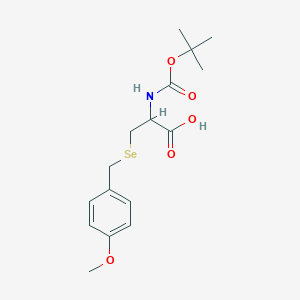
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)

![4-[(4-Bromo-2-methoxyphenyl)carbonyl]morpholine](/img/structure/B1379841.png)
